molecular formula C12H8F4N4O3 B279614 N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B279614
M. Wt: 332.21 g/mol
InChI Key: HNRJLXFKJQHKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as 'FTAA', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. FTAA is a small molecule that is capable of binding to amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases.

Mechanism of Action

The mechanism of action of FTAA involves its ability to bind to the cross-beta structure of amyloid fibrils. The cross-beta structure is a characteristic feature of amyloid fibrils and is formed by the stacking of beta-sheet structures. FTAA binds to the beta-sheet structure through its fluorine atom and interacts with the surrounding amino acid residues through hydrogen bonding and van der Waals interactions. This binding results in a change in the fluorescence properties of FTAA, which can be used to detect the presence of amyloid fibrils.
Biochemical and Physiological Effects:
FTAA has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells and has been shown to be non-toxic in vitro and in vivo. This makes it an ideal tool for the detection and imaging of amyloid fibrils in biological samples.

Advantages and Limitations for Lab Experiments

One of the major advantages of FTAA is its selectivity towards amyloid fibrils. It has been shown to bind specifically to amyloid fibrils and not to other proteins or cellular structures. This makes it a valuable tool for the detection and imaging of amyloid fibrils in biological samples. However, FTAA has some limitations in lab experiments. It requires expertise in organic chemistry for its synthesis, and its fluorescence properties can be affected by factors such as pH and temperature.

Future Directions

There are several future directions for research on FTAA. One area of research is the development of FTAA-based imaging techniques for the early detection of neurodegenerative diseases. Another area of research is the modification of FTAA to improve its selectivity and sensitivity towards amyloid fibrils. Additionally, the use of FTAA in the study of the formation and propagation of amyloid fibrils can provide insights into the pathogenesis of neurodegenerative diseases.

Synthesis Methods

The synthesis of FTAA involves a multistep process that starts with the preparation of 2-(4-nitro-1H-pyrazol-1-yl)acetic acid. This is followed by the reaction of the acid with 2-amino-5-(trifluoromethyl)fluorobenzene to form the corresponding amide. The final step involves the introduction of a fluoro substituent to the phenyl ring using a fluorinating agent. The synthesis of FTAA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FTAA has been extensively studied for its potential applications in the field of biomedical research. One of the major applications of FTAA is in the detection and imaging of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. FTAA has been shown to selectively bind to amyloid fibrils and can be used as a diagnostic tool for the early detection of these diseases.

Properties

Molecular Formula

C12H8F4N4O3

Molecular Weight

332.21 g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H8F4N4O3/c13-9-2-1-7(12(14,15)16)3-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21)

InChI Key

HNRJLXFKJQHKDO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.